Bradykinin acetate

Description

The exact mass of the compound this compound salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

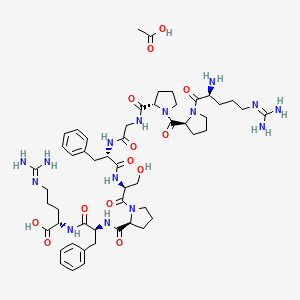

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGBULRGBBKXHS-MIEKKPBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-03-3 | |

| Record name | 6846-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Cascade: An In-depth Technical Guide to Bradykinin Acetate's Mechanism of Action in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Bradykinin, a potent inflammatory mediator, plays a pivotal role in the generation of pain by directly activating and sensitizing sensory neurons.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of bradykinin acetate on these neurons, with a focus on the core signaling pathways, quantitative experimental data, and detailed methodologies for key experiments.

Core Signaling Pathways of Bradykinin in Sensory Neurons

Bradykinin exerts its effects on sensory neurons primarily through the activation of two distinct G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[1][2] While the B2 receptor is constitutively expressed on sensory neurons and mediates the acute pain response to bradykinin, the B1 receptor is typically upregulated during inflammation, contributing to chronic pain states.[2][4][5]

Upon binding of bradykinin to its B2 receptor, a cascade of intracellular events is initiated, predominantly through the Gq/11 protein pathway.[3][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][8] The subsequent rise in intracellular Ca2+ concentration, coupled with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various ion channels, ultimately resulting in neuronal depolarization and sensitization.[3][7]

Key downstream targets of this signaling cascade include:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Bradykinin potentiates the activity of TRPV1, a key ion channel involved in the sensation of noxious heat and pain.[9][10] This sensitization is thought to occur through PKC-mediated phosphorylation of the channel.[3]

-

M-type Potassium (K+) Channels: Bradykinin inhibits M-type K+ channels, which are crucial for setting the resting membrane potential of neurons.[3] Inhibition of these channels leads to a depolarizing effect, bringing the neuron closer to its firing threshold.

-

Calcium-activated Chloride (Cl-) Channels (CaCCs): The bradykinin-induced increase in intracellular Ca2+ can activate CaCCs.[3] In sensory neurons, which often have a high intracellular chloride concentration, the opening of these channels results in an outward flow of chloride ions, leading to further depolarization.[3]

The concerted action of these signaling events lowers the threshold for action potential generation and increases the firing frequency of sensory neurons, leading to the perception of pain and a state of hyperalgesia (increased sensitivity to pain).[2][11]

Signaling Pathway Diagrams

Quantitative Data on Bradykinin's Effects

The following tables summarize key quantitative data from various studies investigating the effects of bradykinin on sensory neurons.

Table 1: Electrophysiological Responses of Sensory Neurons to Bradykinin

| Parameter | Species | Neuron Type | Bradykinin Concentration | Observed Effect | Reference |

| Inward Current | Rat | Dorsal Root Ganglion (DRG) | 200 nM | -231.1 ± 27.9 pA | [12] |

| M-current Inhibition | Rat | DRG | 200 nM | 45.1% ± 4.5% | [3] |

| Increased Excitability | Human | DRG | 100 nM | Acute increase in excitability | [1][2] |

| Decreased Excitability | Human | DRG | 100 nM (prolonged exposure) | Decreased excitability in a subpopulation | [1][2] |

Table 2: Effects of Pharmacological Agents on Bradykinin-Induced Responses

| Agent | Target | Concentration | Effect on Bradykinin Response | Reference |

| Hoe-140 | B2 Receptor Antagonist | 100 nM | Abolished M-current inhibition | [3] |

| Edelfosine | PLC Inhibitor | 10 µM | Abolished M-current inhibition | [3] |

| Calphostin C | PKC Inhibitor | 1 µM | Reduced afferent renal nerve activity response by 69 ± 10% | [13] |

| Staurosporine | PKC Inhibitor | 20 nM | Reduced afferent renal nerve activity response by 76 ± 10% | [13] |

| H-7 | PKC Inhibitor | 40 µM | Reduced afferent renal nerve activity response by 77 ± 10% | [13] |

| DIDS | Chloride Channel Blocker | 100 µM | Abolished bradykinin-induced inward current | [3] |

Detailed Methodologies for Key Experiments

A variety of experimental techniques are employed to elucidate the mechanism of action of bradykinin on sensory neurons. Below are detailed protocols for some of the most common and critical experiments.

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single neuron, providing direct evidence of how bradykinin modulates ion channel activity.

Protocol:

-

Neuron Isolation and Culture: Dorsal root ganglia (DRG) are dissected from rodents or obtained from human organ donors.[1][2] The ganglia are enzymatically and mechanically dissociated to obtain a single-cell suspension of sensory neurons. These neurons are then plated on coverslips coated with an appropriate substrate (e.g., laminin, poly-D-lysine) and cultured in a suitable medium.

-

Electrophysiological Recording:

-

A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and mounted on a micromanipulator.

-

The micropipette is advanced towards a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is then ruptured by a brief pulse of suction or voltage, establishing a "whole-cell" configuration that allows for the measurement and control of the entire neuron's membrane potential and currents.

-

-

Data Acquisition and Analysis:

-

Baseline electrical properties of the neuron are recorded.

-

A solution containing this compound at a known concentration is perfused into the recording chamber.

-

Changes in membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) are recorded in response to bradykinin application.

-

Data is analyzed to quantify changes in parameters such as resting membrane potential, action potential firing frequency, and the amplitude and kinetics of specific ion currents.[1][3]

-

Calcium Imaging

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to bradykinin, providing insights into the upstream signaling events.

Protocol:

-

Cell Preparation and Dye Loading: Sensory neurons are cultured on glass coverslips. The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane.[12] Once inside the cell, esterases cleave the AM group, trapping the dye in its active, calcium-sensitive form.

-

Imaging:

-

The coverslip is placed in a recording chamber on a fluorescence microscope equipped with a light source for excitation and a camera for detection.

-

The cells are alternately excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the corresponding emission fluorescence is captured. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Data Acquisition and Analysis:

-

Baseline fluorescence is recorded before the application of any stimulus.

-

This compound is added to the perfusion solution, and the changes in fluorescence are recorded over time.

-

The fluorescence ratio is converted into absolute calcium concentrations using appropriate calibration methods. The amplitude, duration, and kinetics of the bradykinin-induced calcium transient are then analyzed.[12][14]

-

Conclusion

The mechanism of action of this compound in sensory neurons is a complex and multifaceted process, involving the activation of B2 and, under inflammatory conditions, B1 receptors. The subsequent Gq-mediated signaling cascade, leading to PLC activation, IP3-mediated calcium release, and DAG-dependent PKC activation, culminates in the modulation of key ion channels. This intricate interplay of signaling molecules results in the depolarization and sensitization of sensory neurons, contributing significantly to the generation of inflammatory pain. A thorough understanding of these molecular pathways is crucial for the development of novel analgesic therapies targeting bradykinin-mediated signaling.

References

- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]

- 4. Expression of B1 and B2 bradykinin receptor mRNA and their functional roles in sympathetic ganglia and sensory dorsal root ganglia neurones from wild-type and B2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Second messengers involved in the mechanism of action of bradykinin in sensory neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of calcium homeostasis in sensory neurons by bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bradykinin Induces TRPV1 Exocytotic Recruitment in Peptidergic Nociceptors [frontiersin.org]

- 10. Contribution of TRPV1 to the bradykinin-evoked nociceptive behavior and excitation of cutaneous sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pcpr.pitt.edu [pcpr.pitt.edu]

- 12. The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A role for protein kinase C in bradykinin-mediated activation of renal pelvic sensory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Functional expression of bradykinin B1 and B2 receptors in neonatal rat trigeminal ganglion neurons [frontiersin.org]

Bradykinin Acetate Signal Transduction in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signal transduction pathways initiated by bradykinin acetate in endothelial cells. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the signaling cascades.

Core Signaling Pathways

Bradykinin, a potent vasodilator peptide, exerts its effects on endothelial cells primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor initiates a cascade of intracellular events, leading to the production of key vasoactive mediators such as nitric oxide (NO) and prostacyclin (PGI2), as well as increased vascular permeability.

The canonical signaling pathway involves the coupling of the activated B2 receptor to the Gq alpha subunit of heterotrimeric G-proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[1][2]

The elevation of intracellular calcium is a critical event, leading to the activation of endothelial nitric oxide synthase (eNOS) through its binding to calmodulin. Additionally, bradykinin signaling can activate other kinases, such as Akt/protein kinase B and mitogen-activated protein kinases (MAPKs), which can further modulate eNOS activity through phosphorylation.[1] The signaling cascade also stimulates the release of arachidonic acid, the precursor for prostacyclin synthesis.

Furthermore, bradykinin B2 receptor signaling can transactivate receptor tyrosine kinases, such as the fibroblast growth factor receptor-1 (FGFR-1) and the vascular endothelial growth factor receptor (VEGFR), adding another layer of complexity to its downstream effects, including angiogenesis and changes in cell permeability.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of bradykinin-mediated signaling in endothelial cells, providing a comparative overview of concentrations, time courses, and response magnitudes.

| Parameter | Agonist | Cell Type | Value | Reference |

| B2 Receptor Binding | ||||

| Dissociation Constant (Kd) | [³H]-Bradykinin | Human Umbilical Vein Endothelial Cells (HUVEC) | 352 ± 27 pM | [4] |

| [³H]-Bradykinin | Chinese Hamster Ovary (CHO) cells expressing human B2 receptor | ~0.2-0.5 nM | [5] | |

| Second Messenger Production | ||||

| IP3 Production (EC50) | Bradykinin | Porcine Aortic Endothelial Cells | 9 x 10⁻⁹ M | [6] |

| IP3 Production (Time to Peak) | Bradykinin | Porcine Aortic Endothelial Cells | 30 seconds | [6] |

| Intracellular Calcium Response | ||||

| Cytosolic Ca²⁺ Increase (Peak) | Bradykinin (10 nM) | Pulmonary Arterial Endothelial Cells | from 37 ± 5 to 647 ± 123 nM | [7] |

| Cytosolic Ca²⁺ Increase (EC50) | Bradykinin | Pulmonary Arterial Endothelial Cells | ~1 nM | [7] |

| Time to Peak Ca²⁺ | Bradykinin | Bovine Aortic Endothelial Cells | ~20 seconds | [8] |

| Downstream Effector Activation | ||||

| eNOS Phosphorylation (Ser1179) | Bradykinin | Bovine Aortic Endothelial Cells | Peak at 1 minute | |

| cPLA₂ Activation | Bradykinin | Human Vascular Endothelial Cells | 1.3-fold increase within 15 minutes | [9][10] |

| Prostacyclin Release | ||||

| Prostacyclin Release (EC50) | Bradykinin | Porcine Aortic Endothelial Cells | 8 ng/mL | [11] |

| Prostacyclin Release (Stimulation) | Bradykinin | Bovine Pulmonary Artery Endothelial Cells | Up to 20-fold increase | [12] |

| Vascular Permeability | ||||

| Albumin Permeability Increase | Bradykinin (10⁻⁸ M) | Bovine Aortic Endothelial Cell Monolayers | 49.9 ± 1% | [13] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by bradykinin in endothelial cells.

Caption: Overview of Bradykinin B2 Receptor Signaling.

Caption: Regulation of eNOS by Bradykinin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study bradykinin signal transduction in endothelial cells.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.[14][15][16][17]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Culture medium (e.g., EGM-2)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution

-

Fluorescence microscopy system with dual excitation (340/380 nm) and emission (510 nm) capabilities

Procedure:

-

Cell Culture: Seed HUVECs onto glass-bottom dishes and culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBSS to remove extracellular dye.

-

Imaging:

-

Mount the dish on the fluorescence microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, collecting emission at 510 nm.

-

Add this compound to the desired final concentration.

-

Continuously record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios for calculating absolute [Ca²⁺]i.

Western Blot Analysis of eNOS Phosphorylation

This protocol details the detection of eNOS phosphorylation at serine 1177 (a key activating site) in response to bradykinin stimulation.[18][19][20][21][22]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Rabbit anti-total-eNOS

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture endothelial cells to confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 1, 5, 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-eNOS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-eNOS antibody to normalize for protein loading.

-

Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated eNOS to total eNOS.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol describes the quantification of NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[23][24][25][26][27]

Materials:

-

Endothelial cells

-

Phenol red-free culture medium

-

This compound

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed endothelial cells in a 96-well plate and grow to confluency.

-

Replace the medium with phenol red-free medium.

-

Treat the cells with this compound at various concentrations for the desired time period.

-

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of each supernatant sample.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Endothelial Cell Permeability Assay (Transwell Assay)

This protocol measures the effect of bradykinin on the permeability of an endothelial cell monolayer to a tracer molecule using a Transwell system.[13][28][29][30][31][32][33]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Culture medium

-

This compound

-

FITC-dextran (fluorescein isothiocyanate-dextran, e.g., 70 kDa)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).

-

Treatment:

-

Wash the monolayer with serum-free medium.

-

Add this compound at the desired concentration to the upper (apical) chamber.

-

-

Permeability Measurement:

-

Add FITC-dextran to the upper chamber.

-

At various time points (e.g., 0, 30, 60, 120 minutes), collect a sample from the lower (basolateral) chamber.

-

-

Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

-

Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the lower chamber is a measure of permeability. Plot the fluorescence intensity over time for different bradykinin concentrations.

This guide provides a foundational understanding of this compound's signal transduction in endothelial cells, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development in this area.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclic AMP increases bradykinin receptor binding affinity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin stimulation of inositol polyphosphate production in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells | CiNii Research [cir.nii.ac.jp]

- 8. Bradykinin-stimulated calcium influx in cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects of bradykinin on prostaglandin I(2) synthesis in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Mechanism of bradykinin-stimulated prostacyclin synthesis in porcine aortic endothelial cells. [scholars.duke.edu]

- 12. Bradykinin-induced release of prostacyclin and thromboxanes from bovine pulmonary artery endothelial cells. Studies with lower homologs and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. hellobio.com [hellobio.com]

- 16. Simultaneous Measurements of Intracellular Calcium and Membrane Potential in Freshly Isolated and Intact Mouse Cerebral Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Nitric Oxide Griess Assay [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 27. Publishers Panel [diagnostykalaboratoryjna.eu]

- 28. benchchem.com [benchchem.com]

- 29. Endothelial paracellular permeability assay [protocols.io]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Bradykinin signaling regulates solute permeability and cellular junction organization in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Bradykinin- and thrombin-induced increases in endothelial permeability occur independently of phospholipase C but require protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. einstein.elsevierpure.com [einstein.elsevierpure.com]

An In-depth Technical Guide on Bradykinin B1 vs. B2 Receptor Function in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kallikrein-kinin system plays a crucial role in inflammation, primarily through the actions of the vasoactive peptide bradykinin. Bradykinin exerts its pro-inflammatory effects by activating two distinct G protein-coupled receptors (GPCRs), the B1 and B2 receptors (B1R and B2R). While both receptors are implicated in the inflammatory cascade, they exhibit significant differences in their expression, regulation, signaling pathways, and overall function. This technical guide provides a comprehensive analysis of the B1 and B2 receptors in the context of inflammation, detailing their molecular and cellular functions, summarizing key quantitative data, outlining experimental methodologies for their study, and visualizing critical pathways and workflows.

Introduction

Bradykinin is a potent inflammatory mediator that contributes to the classic signs of inflammation, including pain, swelling, and redness.[1][2] It is produced upon tissue injury and activates two receptor subtypes, B1R and B2R, which belong to the GPCR superfamily.[3] Although they share some similarities, their distinct characteristics dictate their specific roles in acute versus chronic inflammatory processes.[3] A thorough understanding of these differences is paramount for the development of targeted therapeutics for a range of inflammatory disorders.

Receptor Expression and Regulation

A key differentiator between the B1 and B2 receptors lies in their expression patterns under physiological and pathological conditions.

-

Bradykinin B2 Receptor (B2R): The B2R is constitutively expressed in a wide variety of tissues.[4][5] This widespread and constant expression allows for immediate responses to bradykinin, which is rapidly generated following tissue injury, positioning B2R as a key player in the acute phase of inflammation.[3][4]

-

Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically absent or expressed at very low levels in healthy tissues.[5] Its expression is significantly upregulated in response to tissue injury and pro-inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and bacterial endotoxins (lipopolysaccharide, LPS).[6][7][8] This inducible nature implicates B1R in the progression and maintenance of chronic inflammatory states.[3][4]

Ligand Specificity

The B1 and B2 receptors are activated by different kinin peptides.

-

B2R: The primary endogenous agonist for the B2R is bradykinin itself.[7]

-

B1R: The B1R is preferentially activated by the metabolic products of kinins, specifically des-Arg⁹-bradykinin.[4][7][8] These metabolites are generated by the action of carboxypeptidases on bradykinin.[9]

Signaling Pathways

Both B1R and B2R are coupled to G proteins and initiate intracellular signaling cascades, but with some notable distinctions.

B2 Receptor Signaling

The B2R primarily couples to Gαq and Gαi proteins.[8][10]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10] This pathway is central to many of the acute effects of bradykinin, such as increased vascular permeability and pain.[10]

-

Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

-

MAPK Pathway: B2R activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

Caption: Simplified signaling cascade of the Bradykinin B2 receptor.

B1 Receptor Signaling

The B1R also couples to Gαq and Gαi, initiating similar downstream events as the B2R, including intracellular calcium mobilization.[11][12] A key feature of B1R signaling is its potent and sustained activation of the MAPK cascade, which is thought to contribute significantly to its role in chronic inflammation.[6] This prolonged signaling can lead to changes in gene expression that perpetuate the inflammatory state.

Caption: Key signaling events following Bradykinin B1 receptor activation.

Functional Roles in Inflammation

The differences in expression, regulation, and signaling translate into distinct functional roles for B1R and B2R in inflammation.

Table 1: Functional Comparison of B1 and B2 Receptors in Inflammation

| Feature | Bradykinin B1 Receptor (B1R) | Bradykinin B2 Receptor (B2R) |

| Primary Role | Chronic Inflammation[3][4] | Acute Inflammation[3][4] |

| Pain | Chronic inflammatory and neuropathic pain[4] | Acute pain[4] |

| Vascular Permeability | Contributes to sustained edema | Potent inducer of acute edema |

| Leukocyte Recruitment | Involved in sustained leukocyte infiltration | Initiates early leukocyte recruitment |

| Cytokine Production | Can induce pro-inflammatory cytokine release | Can stimulate mediator release |

| Receptor Desensitization | Resistant to desensitization[13] | Rapidly desensitizes[13] |

Experimental Protocols

The study of B1 and B2 receptor function relies on a variety of well-established experimental techniques.

Receptor Binding Assays

These assays are fundamental for determining the affinity of ligands for the B1 and B2 receptors.

-

Methodology: Radioligand Binding

-

Membrane Preparation: Prepare cell membranes from cell lines engineered to express high levels of either B1R or B2R (e.g., HEK293 or CHO cells).[14]

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Bradykinin for B2R, or [³H]-Lys-des-Arg⁹-Bradykinin for B1R) and varying concentrations of a competing unlabeled test compound.[15]

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[15]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

Data Analysis: Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the compound's affinity.

-

Caption: A typical workflow for a radioligand binding assay.

Functional Assays

These assays measure the cellular response to receptor activation.

-

Methodology: Calcium Mobilization Assay

-

Cell Culture: Culture cells expressing the receptor of interest in multi-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add the test compound (agonist or antagonist) to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Quantify the dose-dependent response to agonists (EC₅₀) or the inhibitory effect of antagonists (IC₅₀).

-

-

Methodology: Western Blot for MAPK Activation

-

Cell Treatment: Treat receptor-expressing cells with agonists for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.[14]

-

Protein Quantification: Determine the protein concentration of each lysate.[14]

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[14]

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK proteins (e.g., phospho-ERK1/2) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Therapeutic Implications

The distinct roles of B1R and B2R in inflammation present different opportunities for therapeutic intervention.

-

B2R Antagonists: Given the B2R's role in acute inflammation, its antagonists are primarily useful for conditions characterized by rapid bradykinin release. A notable example is Icatibant, a selective B2R antagonist used to treat acute attacks of hereditary angioedema.[3]

-

B1R Antagonists: The upregulation of B1R in chronic inflammatory conditions makes it an attractive target for diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic pain.[16] Several B1R antagonists are in various stages of preclinical and clinical development.

Conclusion

The bradykinin B1 and B2 receptors are key players in the inflammatory response, with the B2R mediating acute effects and the B1R contributing to chronic inflammation. Their differential expression, regulation, and signaling pathways provide a basis for the development of selective antagonists to treat a variety of inflammatory disorders. The experimental methodologies described herein are essential tools for the continued investigation of these important therapeutic targets.

References

- 1. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gosset.ai [gosset.ai]

- 6. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 12. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

The Role of Bradykinin Acetate in Neuropathic Pain Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of bradykinin acetate in the pathogenesis of neuropathic pain, drawing upon established preclinical models. We delve into the molecular signaling pathways, present detailed experimental protocols, and offer a quantitative analysis of the effects of bradykinin and its antagonists, providing a foundational resource for researchers and professionals in pain drug discovery and development.

Introduction: Bradykinin and Neuropathic Pain

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus).[1] Bradykinin, a potent inflammatory mediator, has been identified as a key player in the initiation and maintenance of neuropathic pain.[2][3][4] This nonapeptide is generated at sites of tissue injury and inflammation and exerts its effects through the activation of two distinct G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[5][6]

Under normal physiological conditions, the B2 receptor is the primary mediator of bradykinin's acute effects. However, following nerve injury and in chronic inflammatory states, the expression of the B1 receptor is significantly upregulated, contributing to the persistence of pain hypersensitivity.[6][7] Both B1 and B2 receptors are localized on sensory neurons, and their activation leads to neuronal sensitization and hyperexcitability, key mechanisms underlying neuropathic pain.[8][9] This guide will explore the intricate involvement of bradykinin and its receptors in various animal models of neuropathic pain, providing insights into potential therapeutic targets.

Bradykinin Signaling Pathways in Nociception

The binding of bradykinin to its receptors on nociceptive neurons triggers a cascade of intracellular signaling events that ultimately lead to neuronal depolarization and sensitization. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[10][11] Activated PKC can then phosphorylate and sensitize various ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[10][11][12] The sensitization of these channels lowers their activation threshold, making the neuron more responsive to thermal and mechanical stimuli, a hallmark of hyperalgesia.[2][3]

Caption: Bradykinin signaling cascade in nociceptors.

Experimental Protocols in Neuropathic Pain Models

Several well-established animal models are utilized to study the mechanisms of neuropathic pain and to evaluate the efficacy of potential analgesics. These models involve surgical nerve injury to induce pain-like behaviors in rodents.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used method to induce neuropathic pain.[13][14][15]

Methodology:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).[14]

-

Surgical Procedure:

-

An incision is made on the lateral side of the thigh to expose the common sciatic nerve.[14]

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are placed around the nerve with approximately 1mm spacing between them.[14] The ligatures should be tightened to the point where they just evoke a brief twitch in the corresponding hind limb.

-

The muscle and skin are then sutured in layers.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short duration.

-

Behavioral Testing: Pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can persist for several weeks.[14]

Caption: Workflow for the Chronic Constriction Injury model.

Partial Sciatic Nerve Ligation (PSNL) Model

The PSNL model produces a partial nerve injury, resulting in robust and long-lasting neuropathic pain behaviors.[13][15]

Methodology:

-

Anesthesia and Surgical Exposure: Similar to the CCI model, the animal is anesthetized, and the sciatic nerve is exposed.

-

Ligation: Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a silk suture.

-

Closure and Post-operative Care: The wound is closed, and the animal is monitored.

-

Behavioral Manifestations: Animals typically develop mechanical and thermal hypersensitivity in the ipsilateral paw within days of the surgery.

Spinal Nerve Ligation (SNL) Model

The SNL model involves the ligation of spinal nerves that contribute to the sciatic nerve, producing a well-defined and reproducible neuropathic pain state.[13][15][16]

Methodology:

-

Anesthesia and Surgical Approach: The animal is anesthetized, and a dorsal incision is made to expose the L5 and L6 spinal nerves.

-

Ligation: The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture distal to the dorsal root ganglion.[16]

-

Closure and Recovery: The wound is closed, and the animal is allowed to recover.

-

Pain Behavior: This model results in significant mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[16]

Pain Behavior Assessment

-

Mechanical Allodynia: This is commonly assessed using von Frey filaments. These are a series of calibrated plastic filaments that are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response.[16]

-

Thermal Hyperalgesia: The Hargreaves test is a standard method for measuring thermal sensitivity. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.[16] A shorter withdrawal latency indicates thermal hyperalgesia.

Quantitative Data on Bradykinin's Role in Neuropathic Pain

Studies using these neuropathic pain models have provided quantitative evidence for the involvement of bradykinin and its receptors in pain hypersensitivity.

| Neuropathic Pain Model | Animal | Bradykinin Receptor | Effect of Antagonist | Outcome Measure | Reference |

| Chronic Constriction Injury (CCI) | Rat | B2 | Increased B2 mRNA expression in ipsilateral dorsal root ganglia (DRG) at 48 hours. | mRNA Expression | [7] |

| Chronic Constriction Injury (CCI) | Rat | B1 | Increased B1 mRNA expression in ipsilateral DRG at 14 days. | mRNA Expression | [7] |

| Chronic Constriction Injury (CCI) | Rat | B2 | HOE-140 (B2 antagonist) produced an analgesic effect at both 48 hours and 14 days. | Analgesia | [7] |

| Chronic Constriction Injury (CCI) | Rat | B1 | des-Arg(9), [Leu(8)]-BK (B1 antagonist) had an analgesic effect only at 14 days. | Analgesia | [7] |

| Partial Sciatic Nerve Ligation | Rat | B1 & B2 | Increased B1R and B2R binding sites in the spinal cord and DRG at 2 and 14 days. | Receptor Binding | [17] |

| Partial Sciatic Nerve Ligation | Rat | B1 | LF22-0542 (10 mg/kg, s.c.) blocked thermal hyperalgesia at day 21. | Thermal Hyperalgesia | [17] |

| Partial Sciatic Nerve Ligation | Rat | B2 | LF16-0687 (3 mg/kg, s.c.) blocked thermal hyperalgesia at day 21. | Thermal Hyperalgesia | [17] |

| Partial Sciatic Nerve Ligation | Rat | B1 & B2 | Antagonists had no effect on tactile and cold allodynia. | Allodynia | [17] |

| Diabetic Neuropathy | Mouse | B1 | B1 knockout mice were resistant to the development of heat hyperalgesia. | Heat Hyperalgesia | [10] |

| Brachial Plexus Avulsion | Mouse | B1 | B1 knockout mice showed prolonged resistance to heat hyperalgesia. | Heat Hyperalgesia | [10] |

Conclusion and Future Directions

The evidence strongly supports a pivotal role for bradykinin, acting through both B1 and B2 receptors, in the pathophysiology of neuropathic pain. The upregulation of these receptors following nerve injury and the analgesic effects of their antagonists in preclinical models highlight the therapeutic potential of targeting the kallikrein-kinin system.[7][17][18] Future research should focus on the development of highly selective and bioavailable B1 and B2 receptor antagonists with favorable pharmacokinetic profiles for clinical use. Furthermore, exploring the downstream signaling pathways in more detail may reveal novel targets for the development of more effective and safer analgesics for the treatment of neuropathic pain. The continued use of the robust animal models detailed in this guide will be instrumental in these endeavors.

References

- 1. Allodynia and hyperalgesia in neuropathic pain: clinical manifestations and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pcpr.pitt.edu [pcpr.pitt.edu]

- 4. [Animal studies on neuropathic pain: the role of cytokines and cytokine receptors in pathogenesis and therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinin receptors in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased mRNA expression of the B1 and B2 bradykinin receptors and antinociceptive effects of their antagonists in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin as a pain mediator: receptors are localized to sensory neurons, and antagonists have analgesic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excitation and sensitization of nociceptors by bradykinin: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]

- 15. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinins and their B1 and B2 receptors as potential therapeutic targets for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin Acetate and Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental methodologies related to the modulation of the blood-brain barrier (BBB) by bradykinin acetate and its analogs. The transient and reversible increase in BBB permeability induced by these agents presents a significant opportunity for enhancing the delivery of therapeutic molecules to the central nervous system (CNS).

Introduction: The Bradykinin System and the Blood-Brain Barrier

The blood-brain barrier is a highly selective, dynamic interface that protects the CNS from potentially harmful substances in the bloodstream while regulating the transport of essential nutrients.[1] This barrier, however, also presents a major obstacle for the delivery of therapeutic agents to the brain.[2] Bradykinin, a nine-amino-acid vasoactive peptide, has been identified as a potent modulator of BBB permeability.[3][4] this compound is a salt form of this peptide commonly used in research.[5]

Bradykinin exerts its effects by binding to two specific G protein-coupled receptors: the B1 and B2 receptors.[6]

-

Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed on the endothelial cells that form the BBB and is considered the primary mediator of bradykinin's physiological effects, including its rapid and transient impact on vascular permeability.[3][6][7]

-

Bradykinin B1 Receptor (B1R): Under normal physiological conditions, B1R expression is low. However, its expression is induced by tissue injury and inflammatory mediators, implicating it in chronic inflammatory responses.[3][6][8]

Activation of these receptors, particularly B2R, on brain microvascular endothelial cells (BMECs) initiates a cascade of intracellular signaling events that temporarily alter the integrity of the BBB, creating a "window of opportunity" for drug delivery.[9][10]

Signaling Pathways of Bradykinin-Mediated BBB Permeability

The interaction of bradykinin with its receptors on BMECs triggers multiple signaling pathways that converge to increase BBB permeability through both paracellular (between cells) and transcellular (through cells) routes.

B2 Receptor-Mediated Signaling

The most well-characterized pathway involves the B2 receptor. Upon binding bradykinin, the B2R activates G proteins (primarily Gαq/11), leading to the stimulation of Phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytoplasm.[1][12][13] This increase in intracellular Ca2+ is a critical event in the signaling cascade.[12]

-

Downstream Effectors: The elevated Ca2+ levels, along with DAG, activate several downstream effector proteins:

-

Phospholipase A2 (PLA2): Activated PLA2 releases arachidonic acid from the cell membrane.[14] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, as well as free radicals, which contribute to increased permeability.[14]

-

Nitric Oxide Synthase (NOS): The Ca2+/calmodulin complex can activate endothelial NOS (eNOS), leading to the production of nitric oxide (NO).[15][16] NO is a potent vasodilator and can further increase vascular permeability.

-

Protein Kinase C (PKC): DAG activates PKC, which can phosphorylate various target proteins, including those involved in tight junction regulation and cytoskeletal arrangement.[11]

-

These events collectively lead to the disengagement of tight junction proteins and rearrangement of the actin cytoskeleton, increasing paracellular permeability.[8][17] Some evidence also points to an increase in pinocytotic vesicle formation, suggesting a role for the transcellular pathway.[4][17]

B1 Receptor-Mediated Signaling

In pathological states such as stroke or inflammation, where B1R expression is upregulated, its activation can also contribute to BBB breakdown.[15][16] B1R signaling can exacerbate BBB impairment, often through a pathway involving inducible nitric oxide synthase (iNOS).[15][16]

Quantitative Data on Bradykinin-Induced Permeability Changes

The effect of bradykinin and its analogs on BBB permeability has been quantified in numerous studies using various models and techniques. The data consistently show a dose-dependent and transient increase in permeability.

| Agent | Dose / Concentration | Model System | Permeability Marker / Method | Key Quantitative Finding | Reference |

| Bradykinin | 5 µM | Anesthetized Rat (in vivo) | Lucifer Yellow (single vessel) | Permeability increased to ~1.64 x 10⁻⁶ cm s⁻¹ | [14] |

| Bradykinin | 0.05 - 50 µM | Anesthetized Rat (in vivo) | Lucifer Yellow (single vessel) | Dose-dependent increase in permeability; logEC₅₀ of -5.3 | [14] |

| Bradykinin (BK) | 1 µM | ECV304/C6 co-culture (in vitro) | Transendothelial Electrical Resistance (TEER) | Induced a significant fall in TEER | [12] |

| RMP-7 (Cereport) | Not specified | Rat glioma model (in vivo) | [¹⁴C]carboplatin, [¹⁴C]dextran | Dose-related increase in permeability to hydrophilic compounds | [10][18] |

| NG291 (B2 Agonist) | 50 µg/kg (i.v.) | CD-1 Mice (in vivo) | ⁹⁹mTc-albumin (66.5 kDa) | Significantly increased leakage of albumin | [19] |

| NG291 (B2 Agonist) | 100 µg/kg (i.v.) | CD-1 Mice (in vivo) | ⁹⁹mTc-albumin, ¹⁴C-sucrose (340 Da) | Significantly augmented leakage of both sucrose and albumin | [19] |

| NG291 (B2 Agonist) | 100 µg/kg (i.v.) | Sprague Dawley Rats (in vivo) | Evans blue extravasation | Peak BBB disruption observed 1 hour post-injection, returning to baseline by 8 hours | [1] |

| Tissue Kallikrein (TK) | High Dose | Mice (in vivo) & BMVECs (in vitro) | Evans blue, Sodium-FITC, TEER | Significant increase in BBB permeability and decreased TEER | [15][16] |

| des-Arg⁹-bradykinin (DBK) | Not specified | Mice (in vivo) | Evans blue dye | Facilitated the presence of EB in the brain parenchyma | [6] |

Experimental Protocols

A variety of in vivo and in vitro models are employed to study the effects of this compound on the BBB.

In Vivo Methodologies

In vivo experiments are crucial for understanding the physiological response to bradykinin in a complex biological system.

-

Animal Models: Sprague Dawley rats, Wistar rats, and CD-1 mice are commonly used.[1][18]

-

Administration: Bradykinin or its analogs are typically administered via intracarotid infusion to target the cerebral vasculature directly or via intravenous (i.v.) injection.[1][18]

-

Permeability Assessment:

-

Evans Blue (EB) Extravasation: EB dye binds to serum albumin. Following i.v. injection of the dye, animals are treated with the bradykinin agonist. After a set circulation time, the animal is perfused to remove intravascular dye. The amount of dye that has extravasated into the brain parenchyma is then quantified, often by spectrophotometry of brain homogenates or visualized through histology.[1][17] This method provides a robust measure of albumin leakage across the BBB.

-

Radiolabeled Tracer Studies: Small molecules (e.g., [¹⁴C]sucrose) or large molecules (e.g., ⁹⁹mTc-albumin) are injected, and their accumulation in the brain tissue is measured.[1][19] This allows for the assessment of permeability changes to molecules of different sizes.

-

Single-Vessel Permeability Measurement: In anesthetized animals with a cranial window, the permeability of individual pial microvessels can be measured by observing the leakage of a fluorescent dye (like sodium fluorescein or Lucifer Yellow) from the vessel into the surrounding tissue using fluorescence microscopy.[14]

-

In Vitro Methodologies

In vitro models allow for controlled studies of the cellular and molecular mechanisms at the BBB.

-

Cell Culture Models: These typically involve growing BMECs as a monolayer on a semi-permeable membrane in a Transwell insert.[20] To better mimic the in vivo environment, BMECs are often co-cultured with other cells of the neurovascular unit, such as astrocytes or C6 glioma cells, which help induce a tighter barrier.[12][20]

-

Permeability Assessment:

-

Transendothelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across the endothelial monolayer and is a reliable indicator of tight junction integrity.[12] A decrease in TEER signifies an increase in paracellular permeability. Measurements are taken using an ohmmeter with "chopstick" electrodes.

-

Tracer Flux Assays: A tracer molecule (e.g., fluorescently labeled dextran or sodium fluorescein) is added to the apical (upper) chamber of the Transwell.[16] At various time points, samples are taken from the basolateral (lower) chamber to measure the amount of tracer that has crossed the endothelial monolayer.

-

Conclusion

This compound and its synthetic analogs, particularly selective B2 receptor agonists like RMP-7 (Cereport) and NG291, are potent modulators of blood-brain barrier permeability.[1][7][9] They act primarily through a B2 receptor-mediated signaling cascade involving intracellular calcium mobilization, activation of PLA2 and NOS, and subsequent alteration of tight junction proteins and the actin cytoskeleton.[1][12][14][17] The resulting increase in permeability is dose-dependent, rapid in onset, and, crucially, transient, with the barrier integrity being restored within minutes to hours after withdrawal of the agonist.[1][18] This controlled and reversible opening of the BBB holds significant therapeutic potential, offering a viable strategy to enhance the delivery of a wide range of pharmacological agents into the CNS for the treatment of neurological disorders.

References

- 1. Frontiers | The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury [frontiersin.org]

- 2. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Pharmacological Modification of Bradykinin Induced Breakdown of the Blood-brain Barrier | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 5. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bradykinin/bradykinin 1 receptor promotes brain microvascular endothelial cell permeability and proinflammatory cytokine release by downregulating Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilitation of drug entry into the CNS via transient permeation of blood brain barrier: laboratory and preliminary clinical evidence from bradykinin receptor agonist, Cereport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Permeability of the blood brain barrier by the bradykinin agonist, RMP-7: evidence for a sensitive, auto-regulated, receptor-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bradykinin increases permeability by calcium and 5-lipoxygenase in the ECV304/C6 cell culture model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endothelial calcium dynamics, connexin channels and blood-brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute effects of bradykinin on cerebral microvascular permeability in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Bradykinin increases blood-tumor barrier permeability by down-regulating the expression levels of ZO-1, occludin, and claudin-5 and rearranging actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Blood-Brain Barrier Models for Neuroinfectious Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

cardiovascular effects of bradykinin acetate infusion

An In-depth Technical Guide on the Cardiovascular Effects of Bradykinin Acetate Infusion

Abstract

Bradykinin is a potent vasoactive nonapeptide of the kallikrein-kinin system that plays a critical role in cardiovascular regulation. Its infusion elicits a range of significant hemodynamic effects, primarily mediated through the activation of B1 and B2 receptors, which are G protein-coupled receptors. This technical guide provides a comprehensive overview of the , detailing the underlying signaling pathways, summarizing quantitative data from key human and animal studies, and outlining the experimental protocols used in this research. The information is intended to serve as a core resource for professionals engaged in cardiovascular research and drug development.

Introduction

Bradykinin (BK) is a key mediator in various physiological and pathological processes, including inflammation and blood pressure control.[1][2] Its cardiovascular effects are of particular interest due to their therapeutic potential and their role in the mechanism of action of certain drugs, such as angiotensin-converting enzyme (ACE) inhibitors.[3][4] ACE, also known as kininase II, is a primary enzyme responsible for the degradation of bradykinin.[1][2] Therefore, ACE inhibitors increase the bioavailability of endogenous bradykinin, contributing to their blood pressure-lowering effects.[5][6] This document synthesizes findings on the direct cardiovascular consequences of exogenous this compound administration.

Bradykinin Receptor Signaling Pathways

Bradykinin exerts its effects by binding to two main types of G protein-coupled receptors: the B2 receptor, which is constitutively expressed in most tissues, and the B1 receptor, which is typically induced by tissue injury and inflammation.[2][7][8] The cardiovascular effects of acute bradykinin infusion are predominantly mediated by the B2 receptor.[7][9]

Upon binding to the B2 receptor, typically coupled to Gαq protein, a signaling cascade is initiated.[10][11] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[11] The elevated intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[7][8] NO diffuses to adjacent vascular smooth muscle cells, causing vasodilation. Additionally, this pathway can stimulate the production of vasodilatory prostaglandins.[7]

Quantitative Data on Cardiovascular Effects

Bradykinin infusion results in dose-dependent changes in several cardiovascular parameters. The primary effect is vasodilation, leading to a reduction in blood pressure and peripheral resistance.[5][6][12]

Human Studies

Intravenous or intra-arterial infusion of bradykinin in humans elicits marked hemodynamic responses. Studies have consistently shown a decrease in systemic vascular resistance and mean arterial pressure.[5][13] In the coronary circulation, intracoronary bradykinin infusion increases coronary artery diameter and blood flow.[14]

| Parameter | Bradykinin Dose/Infusion | Change Observed | Study Population | Citation |

| Mean Arterial Pressure (MAP) | Intravenous Infusion | Dose-dependent decrease | Normotensive & Hypertensive Subjects | [5] |

| Systemic Vascular Resistance | Intravenous Infusion | Marked reduction | Normotensive & Hypertensive Subjects | [5] |

| Systemic Vascular Resistance | B9340 (BK antagonist) infusion in patients on enalapril | Increase of +315 dynes·s/cm⁵ | Patients with Heart Failure | [13][15] |

| Mean Arterial Pressure (MAP) | B9340 (BK antagonist) infusion in patients on enalapril | Increase of +5.2 mm Hg | Patients with Heart Failure | [13][15] |

| Cardiac Output | B9340 (BK antagonist) infusion in patients on enalapril | Reduction compared to placebo | Patients with Heart Failure | [13][15] |

| Coronary Artery Diameter | 0.6 and 2.0 µ g/min (intracoronary) | Significant increase | Patients without significant stenosis | [14] |

| Coronary Blood Flow (CBF) | 0.2, 0.6, 2.0 µ g/min (intracoronary) | Dose-dependent increase | Patients with atypical chest pain | [16] |

| Heart Rate | 0.6 and 2.0 µ g/min (intracoronary) | No significant change | Patients without significant stenosis | [14] |

Animal Studies

Animal models have been crucial for elucidating the hemodynamic effects of bradykinin. Studies in rats, for instance, demonstrate an initial, transient fall in blood pressure and total peripheral resistance, accompanied by an increase in cardiac output and stroke volume.[12]

| Parameter | Bradykinin Dose/Infusion | Change Observed | Animal Model | Citation |

| Blood Pressure | 20 µg/kg/min (intravenous) | Initial decrease | Anesthetized Rats | [12] |

| Total Peripheral Resistance | 20 µg/kg/min (intravenous) | Initial decrease | Anesthetized Rats | [12] |

| Cardiac Output | 20 µg/kg/min (intravenous) | Initial increase, then normalization | Anesthetized Rats | [12][17] |

| Stroke Volume | 20 µg/kg/min (intravenous) | Initial increase, then normalization | Anesthetized Rats | [12] |

| Renal Vascular Resistance | 1 µg/kg/min (intravenous) | Reduction | Anesthetized Rats | [12] |

| Renal Vascular Resistance | 4 or 20 µg/kg/min (intravenous) | Unchanged or markedly increased (prostaglandin-mediated) | Anesthetized Rats | [12] |

| Coronary Blood Flow | Endogenous BK blockade (HOE-140) | Significant reduction | Conscious Dogs | [18] |

| Total Systemic Resistance | Endogenous BK blockade (HOE-140) after CHF | Significant increase | Conscious Dogs with Heart Failure | [18] |

Experimental Protocols

The methodologies employed to study the effects of bradykinin are critical for the interpretation of results. Below are summaries of key experimental protocols.

Protocol: Systemic Hemodynamics in Heart Failure Patients

This protocol was designed to determine the contribution of bradykinin to the hemodynamic effects of ACE inhibition in patients with chronic heart failure.[13][15]

-

Subjects: Patients with chronic heart failure (NYHA grade II-IV).

-

Study Design: Randomized, double-blind, crossover trial. Patients received either enalapril (ACE inhibitor) or losartan (angiotensin receptor blocker) for 6 weeks.

-

Procedure:

-

Following the 6-week treatment period, patients underwent right heart catheterization for hemodynamic monitoring.

-

Patients were randomized to receive an intravenous infusion of either B9340 (a bradykinin B1/B2 receptor antagonist) at 2 to 20 µg/kg/min or a saline placebo.

-

Hemodynamic parameters including mean arterial pressure, systemic vascular resistance, cardiac output, and pulmonary pressures were continuously recorded.

-

-

Key Finding: The infusion of the bradykinin antagonist in patients treated with an ACE inhibitor led to a significant increase in mean arterial pressure and systemic vascular resistance, demonstrating that bradykinin contributes to the vasodilator effects of ACE inhibition.[13][15]

Protocol: Coronary Vasodilation in Humans

This protocol aimed to determine the role of nitric oxide in bradykinin-induced coronary vasodilation in vivo.[14]

-

Subjects: 20 patients with no significant atherosclerotic stenosis in the study artery.

-

Procedure:

-

A Doppler flow wire and quantitative coronary arteriography were used to measure coronary blood flow (CBF) and epicardial coronary artery diameter, respectively.

-

Bradykinin was infused into the coronary artery at doses of 0.6 and 2.0 µ g/min .

-

The measurements were repeated after pretreatment with N(G)-monomethyl-L-arginine (L-NMMA), a nitric oxide synthase inhibitor.

-

-

Key Finding: Pretreatment with L-NMMA significantly reduced the increases in coronary artery diameter and CBF induced by bradykinin, confirming that bradykinin-induced coronary vasodilation is mediated by nitric oxide.[14]

Conclusion

Intravenous and intra-arterial infusions of this compound produce potent and clinically significant cardiovascular effects, primarily characterized by vasodilation, a decrease in blood pressure, and an increase in regional blood flow. These effects are predominantly mediated through the B2 receptor and the subsequent activation of the nitric oxide and prostaglandin pathways. The quantitative data and experimental protocols summarized in this guide underscore the pivotal role of the kallikrein-kinin system in cardiovascular homeostasis. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for the development of novel cardiovascular therapies and for optimizing the use of existing medications that interact with the bradykinin system, such as ACE inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin-mediated cardiovascular protective actions of ACE inhibitors. A new dimension in anti-ischaemic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effects of bradykinin on myocardial energy metabolism and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects of bradykinin on systemic and pulmonary circulation in healthy and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of bradykinin on arteries and veins in systemic and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Haemodynamic effects of bradykinin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Bradykinin-induced vasodilation of human coronary arteries in vivo: role of nitric oxide and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bradykinin contributes to the systemic hemodynamic effects of chronic angiotensin-converting enzyme inhibition in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bradykinin stimulates the release of tissue plasminogen activator in human coronary circulation: effects of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BRADYKININ: VASCULAR RELAXANT, CARDIAC STIMULANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional effects of endogenous bradykinin in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin Acetate in Neuroinflammatory Disease Research: A Technical Guide

Abstract: Bradykinin (BK), a potent inflammatory mediator of the Kallikrein-Kinin System (KKS), plays a multifaceted and critical role in the pathophysiology of various neuroinflammatory diseases. Acting through its two primary G protein-coupled receptors, the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R), bradykinin contributes to key pathological processes including blood-brain barrier disruption, edema formation, and immune cell modulation. This technical guide provides an in-depth overview of the function of bradykinin acetate in neuroinflammatory research, summarizing its mechanism of action across conditions such as ischemic stroke, Alzheimer's disease, multiple sclerosis, and traumatic brain injury. It includes a compilation of quantitative data, detailed experimental protocols for in vivo and in vitro models, and visualizations of core signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

The Kallikrein-Kinin System and Bradykinin